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Compound of Interest

Compound Name: trans-Pulegol

Cat. No.: B12782071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of trans-
pulegol, with a primary focus on (R)-(+)-pulegone, the most common and extensively studied

trans-isomer. Pulegone is a naturally occurring monoterpene ketone found in essential oils of

plants like pennyroyal and peppermint. This document summarizes key findings on its

metabolism, genotoxicity, carcinogenicity, and organ-specific toxicities, presenting quantitative

data in structured tables, detailing experimental protocols, and visualizing metabolic and

signaling pathways.

Acute and Subchronic Toxicity
While specific LD50 values for trans-pulegol are not readily available in the reviewed

literature, studies on (R)-(+)-pulegone provide valuable insights into its acute toxicity.

Table 1: Acute Toxicity of (R)-(+)-Pulegone and Related Compounds
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Compound Species Route LD50
Other Acute
Effects

Reference

(R)-(+)-

Pulegone
Rat Oral

470 mg/kg

bw
- [1]

(R)-(+)-

Pulegone
Mouse

Intraperitonea

l

9/16 deaths

at 400 mg/kg

bw

Hepatotoxicit

y and lung

toxicity

[1][2]

(S)-(-)-

Pulegone
Mouse

Intraperitonea

l

4/10 deaths

at 600 mg/kg

bw

Significantly

less toxic

than the (R)-

(+)-isomer

[1]

Isopulegol Rat Oral
936 mg/kg

bw
- [1]

Menthofuran Mouse
Intraperitonea

l

5/15 deaths

at 200 mg/kg

bw

- [1]

Subchronic toxicity studies, primarily from the National Toxicology Program (NTP), have

established No-Observed-Adverse-Effect Levels (NOAELs) for (R)-(+)-pulegone.

Table 2: Subchronic Toxicity of (R)-(+)-Pulegone (90-Day Studies)
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Species Sex NOAEL
Key Adverse
Effects at
Higher Doses

Reference

F344/N Rat Male
< 9.375

mg/kg/day

Decreased body

weights,

increased liver

and kidney

weights, hepatic

hypertrophy.

[3]

F344/N Rat Female
< 9.375

mg/kg/day

Decreased body

weights,

increased liver

and kidney

weights, hepatic

hypertrophy.

[3]

B6C3F1 Mouse Male 150 mg/kg/day

Generally

unremarkable at

doses up to 150

mg/kg/day.

[4]

B6C3F1 Mouse Female 75 mg/kg/day

Increased liver

weights at 150

mg/kg/day.

[4]

Metabolism
The metabolism of pulegone is complex and plays a crucial role in its toxicity. It is primarily

metabolized by cytochrome P450 (CYP) enzymes in the liver. The major pathways involve

hydroxylation, reduction, and conjugation. A key toxic metabolite is menthofuran.[4][5]

The metabolic pathways for (R)-(+)-pulegone are outlined below.
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Metabolic Pathway of (R)-(+)-Pulegone
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Genotoxicity
The genotoxicity of pulegone has been evaluated in a battery of in vitro and in vivo assays, with

some conflicting results.

Table 3: Summary of Genotoxicity Studies on Pulegone

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium

TA97, TA98,

TA100, TA1535,

TA1537

With and without

S9
Negative [4]

Bacterial

Reverse

Mutation (Ames)

S. typhimurium

and E. coli

With and without

S9

Mixed (2/3

assays negative)
[5]

In vivo

Micronucleus

B6C3F1 Mouse

Peripheral Blood

Erythrocytes

N/A Negative [4]

Somatic Mutation

and

Recombination

Drosophila

melanogaster
N/A

Weakly

mutagenic
[6]

The NTP concluded that there was no evidence of in vivo genotoxicity in the micronucleus

assay.[4] The mixed results in the Ames test suggest that while pulegone may have some

mutagenic potential under specific in vitro conditions, this does not appear to translate to in

vivo genotoxicity.

Carcinogenicity
Long-term carcinogenicity bioassays of (R)-(+)-pulegone were conducted by the NTP in

F344/N rats and B6C3F1 mice.

Table 4: Summary of 2-Year Carcinogenicity Bioassay of (R)-(+)-Pulegone
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Species Sex
Doses
(mg/kg
bw/day)

Key
Neoplastic
Findings

NTP
Conclusion

Reference

F344/N Rat Male

0, 18.75,

37.5, 75

(stop-

exposure)

No evidence

of

carcinogenic

activity.

No Evidence [7]

F344/N Rat Female

0, 37.5, 75,

150 (stop-

exposure)

Increased

incidences of

urinary

bladder

papilloma

and

carcinoma.

Clear

Evidence
[7]

B6C3F1

Mouse
Male

0, 37.5, 75,

150

Increased

incidences of

hepatocellula

r adenoma

and

hepatoblasto

ma.

Clear

Evidence
[7]

B6C3F1

Mouse
Female

0, 37.5, 75,

150

Increased

incidences of

hepatocellula

r adenoma.

Osteomas

and

osteosarcom

as may have

been related

to

administratio

n.

Clear

Evidence
[7]
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Table 5: Incidence of Key Neoplasms in the 2-Year NTP Study

Species/S
ex

Organ
Neoplas
m

Control Low Dose Mid Dose
High
Dose

Rat/Femal

e

Urinary

Bladder

Papilloma

or

Carcinoma

0/50 0/50 3/50 9/50

Mouse/Mal

e
Liver

Hepatocell

ular

Adenoma

28/50 35/50 41/50 44/50

Mouse/Mal

e
Liver

Hepatoblas

toma
2/50 3/50 9/50 18/50

Mouse/Fe

male
Liver

Hepatocell

ular

Adenoma

11/50 17/50 30/50 41/50

Data extracted from NTP Technical Report 563.[7]

Reproductive and Developmental Toxicity
There is a lack of specific reproductive and developmental toxicity studies on isolated trans-
pulegol. However, studies on pennyroyal oil, which is rich in pulegone, indicate a potential for

reproductive toxicity. Pennyroyal oil has been traditionally used as an abortifacient and has

been shown to cause abortion in rats.[8][9] Administration of Mentha pulegium extract to

pregnant rats resulted in abortion, decreased progesterone levels, and increased estradiol

levels.[9] The NTP 3-month studies on (R)-(+)-pulegone in rats and mice showed no evidence

of toxicity to the reproductive system based on sperm parameters, vaginal cytology, and

histopathology of reproductive organs.[4] However, dedicated developmental and reproductive

toxicity studies following current guidelines have not been conducted.

Mechanisms of Toxicity
The toxicity of pulegone is largely attributed to its metabolic activation to reactive metabolites,

particularly menthofuran, which can lead to cellular damage. Key mechanisms include:
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Hepatotoxicity: Mediated by reactive metabolites that deplete hepatic glutathione and

covalently bind to cellular proteins, leading to centrilobular necrosis.[7][8]

Oxidative Stress: Pulegone administration has been shown to induce oxidative stress, as

evidenced by alterations in antioxidant enzyme levels.

Endoplasmic Reticulum (ER) Stress: Pulegone has been reported to cause severe damage

to the endoplasmic reticulum, which can trigger cell death pathways.[8]

Apoptosis: Pulegone can induce apoptosis, potentially through the modulation of p53, Bax,

and Bcl-2 expression.
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Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test for pulegone was conducted following a standard protocol, likely based on

OECD Guideline 471.

Test Strains:Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, and

Escherichia coli strain WP2 uvrA/pKM101 were used to detect different types of mutations.[4]

[10]

Metabolic Activation: The assay was performed with and without a metabolic activation

system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or

hamsters, to mimic mammalian metabolism.[11]

Procedure:

The test substance (pulegone) was dissolved in a suitable solvent (e.g., DMSO).

Various concentrations of the pulegone solution were added to molten top agar containing

a specific bacterial tester strain and a trace amount of histidine (or tryptophan for E. coli).

For tests with metabolic activation, the S9 mix was also added to the top agar.

The mixture was poured onto minimal glucose agar plates.

Plates were incubated at 37°C for 48-72 hours.

The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) was counted.

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the solvent control, and this increase is

statistically significant and reproducible.
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In Vivo Micronucleus Assay
The in vivo micronucleus assay for pulegone was conducted in mice as part of the NTP

studies.

Test System: Male and female B6C3F1 mice.[4]

Administration: Pulegone was administered by gavage for 3 months.[4]

Procedure:

Animals were treated with various doses of pulegone or the vehicle control.

Peripheral blood samples were collected at the end of the study.

Blood smears were prepared and stained (e.g., with acridine orange or Giemsa) to

differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from

normochromatic erythrocytes (NCEs, mature red blood cells).

A large number of PCEs (e.g., 2000 per animal) were scored under a microscope for the

presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or

whole chromosomes).

The ratio of PCEs to NCEs was also determined as a measure of bone marrow toxicity.

Interpretation: A positive result is a statistically significant, dose-dependent increase in the

frequency of micronucleated PCEs in the treated groups compared to the control group.

2-Year Carcinogenicity Bioassay
The NTP 2-year carcinogenicity bioassay of (R)-(+)-pulegone was a comprehensive study.

Test System: Male and female F344/N rats and B6C3F1 mice, with 50 animals per group.[7]

Administration: (R)-(+)-Pulegone (approximately 96% pure) was administered in corn oil by

gavage, 5 days per week for up to 104 weeks.[7]

Observations:
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Animals were observed twice daily for clinical signs of toxicity.

Body weights were recorded weekly for the first 13 weeks and then monthly.

At the end of the study, a complete necropsy was performed on all animals.

Histopathology:

A comprehensive list of tissues and organs was collected from all animals and preserved

in 10% neutral buffered formalin.

Tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin

and eosin.

All slides were examined by a pathologist, and all neoplastic and non-neoplastic lesions

were recorded.

The findings were peer-reviewed by a Quality Assurance pathologist.

Data Analysis: The incidences of neoplasms and non-neoplastic lesions were analyzed for

statistical significance using survival-adjusted methods (poly-k test).

Conclusion
The toxicological profile of trans-pulegol, primarily based on studies of (R)-(+)-pulegone,

indicates that it is a compound of significant toxicological concern, particularly with chronic

exposure. The liver is a primary target organ, with toxicity mediated by metabolic activation to

reactive metabolites like menthofuran. While in vivo genotoxicity has not been demonstrated,

long-term exposure is associated with the development of tumors in the urinary bladder of

female rats and the liver of mice. Data on reproductive and developmental toxicity are limited

and warrant further investigation. This guide provides a foundational understanding for

researchers and professionals involved in the assessment of the safety of trans-pulegol and

related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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